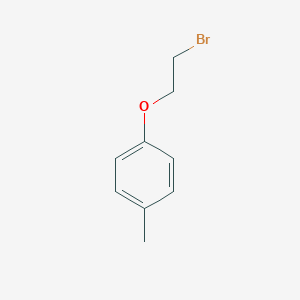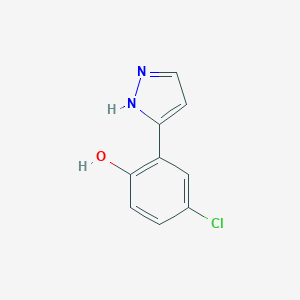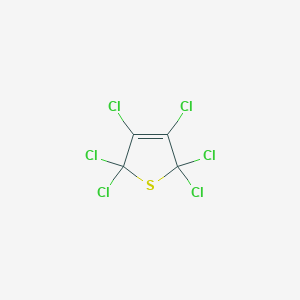
2,2,3,4,5,5-Hexachlorothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,4,5,5-Hexachlorothiophene (HCTP) is a synthetic compound that belongs to the class of polychlorinated thiophenes. It is a highly stable and persistent organic pollutant that is widely distributed in the environment. HCTP has been found to have various applications in scientific research, including as a model compound for studying the behavior of polychlorinated thiophenes in the environment and as a tool for investigating the biochemical and physiological effects of these compounds.
作用機序
The mechanism of action of 2,2,3,4,5,5-Hexachlorothiophene is not fully understood. However, it has been suggested that 2,2,3,4,5,5-Hexachlorothiophene may act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. 2,2,3,4,5,5-Hexachlorothiophene has also been found to be toxic to aquatic organisms, and it may cause adverse effects on the reproductive and developmental processes of these organisms.
生化学的および生理学的効果
2,2,3,4,5,5-Hexachlorothiophene has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,2,3,4,5,5-Hexachlorothiophene can induce oxidative stress and DNA damage in human liver cells. 2,2,3,4,5,5-Hexachlorothiophene has also been found to have estrogenic activity, which may contribute to its endocrine disrupting effects.
実験室実験の利点と制限
2,2,3,4,5,5-Hexachlorothiophene has several advantages as a model compound for studying the behavior of polychlorinated thiophenes in the environment. It is highly stable and persistent, and it can be easily synthesized in the laboratory. However, 2,2,3,4,5,5-Hexachlorothiophene also has some limitations. It is highly toxic, and it may cause adverse effects on laboratory organisms. Additionally, 2,2,3,4,5,5-Hexachlorothiophene may not accurately represent the behavior of other polychlorinated thiophenes in the environment.
将来の方向性
There are several future directions for research on 2,2,3,4,5,5-Hexachlorothiophene. One area of research is the development of new methods for synthesizing 2,2,3,4,5,5-Hexachlorothiophene that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanisms of action of 2,2,3,4,5,5-Hexachlorothiophene and other polychlorinated thiophenes, particularly their endocrine disrupting effects. Additionally, further studies are needed to determine the long-term effects of exposure to 2,2,3,4,5,5-Hexachlorothiophene on human health and the environment.
合成法
2,2,3,4,5,5-Hexachlorothiophene can be synthesized by the reaction of 2,3,4,5,6-pentachlorothiophene with sulfur in the presence of a catalyst such as copper or iron. The reaction typically takes place under high temperature and pressure conditions.
科学的研究の応用
2,2,3,4,5,5-Hexachlorothiophene has been used in various scientific research applications, including as a model compound for studying the behavior of polychlorinated thiophenes in the environment. 2,2,3,4,5,5-Hexachlorothiophene has been found to be highly stable and persistent in the environment, and it has been detected in various environmental matrices such as soil, sediment, and water.
特性
CAS番号 |
18614-14-7 |
|---|---|
製品名 |
2,2,3,4,5,5-Hexachlorothiophene |
分子式 |
C4Cl6S |
分子量 |
292.8 g/mol |
IUPAC名 |
2,2,3,4,5,5-hexachlorothiophene |
InChI |
InChI=1S/C4Cl6S/c5-1-2(6)4(9,10)11-3(1,7)8 |
InChIキー |
UGSBEBRYCBKENJ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl |
正規SMILES |
C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl |
その他のCAS番号 |
18614-14-7 |
同義語 |
2,2,3,4,5,5-hexachlorothiophene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)
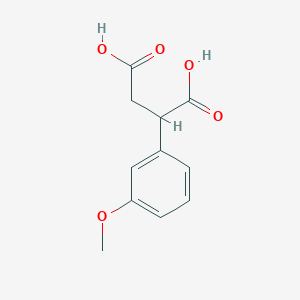
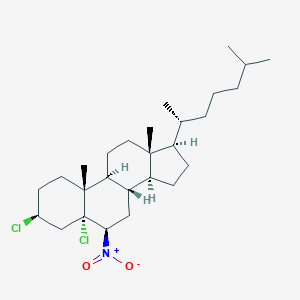
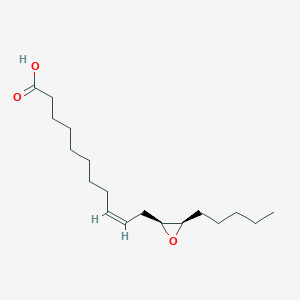
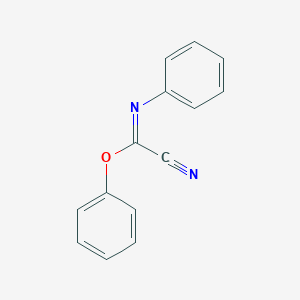
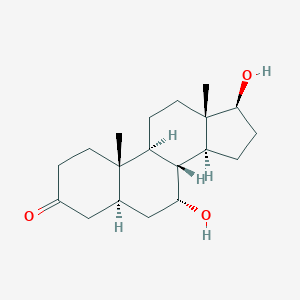
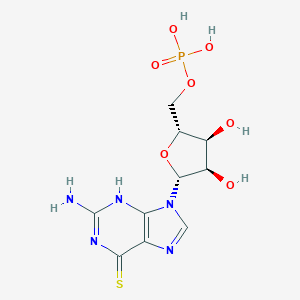

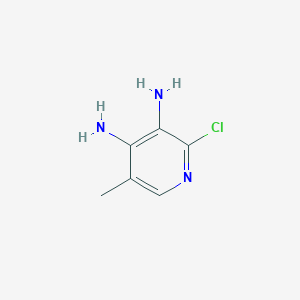

![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)
